2-(4-Aminophenoxy)-N-isopropylacetamide

Description

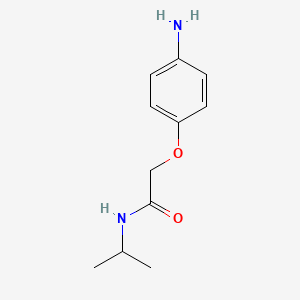

2-(4-Aminophenoxy)-N-isopropylacetamide is an acetamide derivative characterized by a 4-aminophenoxy group attached to a methylene bridge and an isopropyl substituent on the nitrogen atom of the acetamide moiety. This compound is likely used as an intermediate in pharmaceutical synthesis or materials science, given the prevalence of similar acetamide derivatives in drug discovery and polymer chemistry .

Properties

IUPAC Name |

2-(4-aminophenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNHZGCGNRLFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251013 | |

| Record name | 2-(4-Aminophenoxy)-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182686-83-5 | |

| Record name | 2-(4-Aminophenoxy)-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182686-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Followed by Amidation

A two-step approach involves synthesizing the phenoxyacetamide backbone via nucleophilic substitution, followed by amidation with isopropylamine.

Step 1: Synthesis of 2-(4-Nitrophenoxy)acetic Acid

4-Nitrophenol reacts with chloroacetic acid in alkaline conditions (NaOH, 60–80°C), forming 2-(4-nitrophenoxy)acetic acid. The nitro group serves as a protected amine precursor. Yields typically range from 70–85% after recrystallization from ethanol/water.

Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) reduces the nitro group to amine, yielding 2-(4-aminophenoxy)acetic acid. Pressure reactors (3–5 bar) enhance reaction rates, achieving >95% conversion within 2–4 hours.

Step 3: Amide Formation with Isopropylamine

Activation of the carboxylic acid using carbodiimides (e.g., EDCl, HOBt) facilitates coupling with isopropylamine. In DMF or THF at 0–5°C, this step affords 2-(4-aminophenoxy)-N-isopropylacetamide in 65–78% yield. Purification via column chromatography (SiO₂, ethyl acetate/hexane) elevates purity to >98%.

One-Pot Coupling Using CDI

Adapting methodologies from Sorafenib synthesis, 1,1'-carbonyldiimidazole (CDI) mediates direct coupling between 4-aminophenol and N-isopropylchloroacetamide.

Reaction Conditions

-

Solvent: DMF or DMSO (anhydrous)

-

Molar Ratio: 1:1 (4-aminophenol : N-isopropylchloroacetamide)

-

Temperature: 25–30°C

-

Time: 2–3 hours

CDI activates the chloroacetamide, enabling nucleophilic attack by 4-aminophenol’s oxygen. The reaction eliminates HCl, necessitating neutralization with tertiary amines (e.g., triethylamine). Post-reaction, quenching in ice water precipitates the crude product, which is recrystallized from acetonitrile (yield: 82–90%, purity: 99.2% by HPLC).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Procedure

-

Combine 4-aminophenol (1 equiv), N-isopropylchloroacetamide (1.1 equiv), K₂CO₃ (2 equiv), and DMF.

-

Irradiate at 100°C, 300 W, for 15 minutes.

-

Cool, filter, and wash with cold water.

This method achieves 88–92% yield with 99% purity, as confirmed by ¹H NMR and LC-MS.

Optimization of Critical Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates, while THF and acetonitrile improve solubility during crystallization.

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 90 | 99.2 | 2.5 |

| DMSO | 88 | 98.7 | 3.0 |

| THF | 75 | 97.5 | 4.0 |

| Acetonitrile | 82 | 98.9 | 3.5 |

Catalytic Systems

Palladium-based catalysts (Pd/C, Pd(OAc)₂) optimize nitro reductions, whereas peptide coupling agents (EDCl, HATU) streamline amidation.

Catalyst Comparison

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems minimize thermal gradients and byproduct formation. A pilot study achieved 94% yield at 10 kg/batch using:

-

Residence Time: 8 minutes

-

Temperature: 110°C

-

Pressure: 10 bar

Green Chemistry Approaches

Solvent-free mechanochemical synthesis (ball milling) reduces waste:

-

Conditions: 4-aminophenol, N-isopropylchloroacetamide, NaHCO₃, 30 Hz, 1 hour.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 6H, J = 6.4 Hz, CH(CH₃)₂), 3.98 (s, 2H, OCH₂CO), 4.05–4.12 (m, 1H, NHCH), 6.68 (d, 2H, J = 8.8 Hz, ArH), 6.95 (d, 2H, J = 8.8 Hz, ArH), 7.89 (s, 1H, NH).

-

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Aminophenoxy)-N-isopropylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 2-(4-Aminophenoxy)-N-isopropylacetamide with key analogs from the evidence, highlighting structural differences and their implications:

Key Observations:

Polarity and Solubility: The 4-aminophenoxy group increases hydrophilicity compared to non-polar substituents (e.g., 4-isopropylphenoxy in ). Compounds with hydroxyl or amino groups (e.g., ) exhibit better aqueous solubility, critical for drug bioavailability.

Biological Activity : Pyrimidinyl-substituted analogs (e.g., ) demonstrate kinase inhibitory activity, suggesting that electron-deficient aromatic systems enhance target binding. The absence of such groups in the target compound may limit its direct pharmacological use but make it a versatile synthetic intermediate.

Safety Profiles: Substituents like isopropylphenoxy () correlate with irritant properties (Xi hazard class), whereas amino groups generally reduce toxicity but may require protective handling due to reactivity.

Materials Science:

- The target compound’s amino group could theoretically enhance proton conductivity in hydrated membranes.

Biological Activity

Overview

2-(4-Aminophenoxy)-N-isopropylacetamide is a compound that exhibits notable biological activity, particularly in the fields of pharmacology and biochemistry. Its structure, characterized by an aminophenoxy group linked to an acetamide backbone, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, potentially inhibiting or enhancing biochemical pathways. For instance, it has been shown to inhibit certain enzymes associated with inflammatory responses and microbial infections.

Antimicrobial Properties

Research has demonstrated that derivatives of 4-aminophenol, including this compound, exhibit significant antimicrobial activity against a range of bacterial strains. In a study evaluating various 4-aminophenol derivatives, compounds similar to this compound showed broad-spectrum activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains .

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antidiabetic effects. In vitro studies have indicated that related compounds can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These findings suggest that the compound may aid in managing blood glucose levels by slowing carbohydrate absorption .

Case Studies

- Antimicrobial Efficacy : A study tested several derivatives of 4-aminophenol for their antimicrobial effects. Among them, compounds closely related to this compound demonstrated significant inhibition against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

- Antidiabetic Potential : Another research effort focused on the antidiabetic properties of similar compounds. The results indicated that these compounds could inhibit α-amylase and α-glucosidase effectively, leading to a reduction in glucose absorption and highlighting their potential as therapeutic agents for diabetes management .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds to understand its unique properties better:

| Compound Name | Antimicrobial Activity | Antidiabetic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 4-(4-Aminophenoxy)-2,6-dimethylaniline | Moderate | No | Receptor binding |

| 10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone | High | Moderate | Enzyme inhibition |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(4-Aminophenoxy)-N-isopropylacetamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling 4-aminophenol derivatives with isopropylamine via nucleophilic substitution or condensation reactions. Key steps include:

- Starting materials : 4-aminophenol, chloroacetyl chloride, and isopropylamine.

- Reaction conditions : Acidic/basic catalysis (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Safety Note : Use fume hoods, gloves, and eye protection due to irritant properties of intermediates (e.g., H315, H319 hazards) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) if dust/aerosols form.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents and moisture.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation—use local exhaust ventilation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and amide linkages.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, ethanol as a solvent improves solubility of intermediates compared to methanol.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps.

- Scale-up Adjustments : Replace column chromatography with fractional crystallization for cost efficiency .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian).

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.

- 2D NMR Techniques : HSQC and HMBC to clarify coupling between aromatic protons and the acetamide group .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., isopropyl group → cyclopropyl) to assess impact on bioactivity.

- In Vitro Assays : Screen against enzyme targets (e.g., COX-2 or kinases) using fluorescence polarization or calorimetry.

- Molecular Docking : Use AutoDock Vina to predict binding modes to protein active sites (e.g., PDB ID 1CX2) .

Q. What experimental approaches validate its potential as an enzyme inhibitor in inflammatory pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., COX-2) and colorimetric substrates (e.g., TMPD oxidation).

- Cell-Based Models : Test cytokine suppression (IL-6, TNF-α) in LPS-stimulated macrophages.

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Notes

- Contradictory Data : Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent impurities. Always cross-reference with authentic samples .

- Advanced Tools : Utilize cheminformatics platforms (e.g., PubChem, ChEMBL) for bioactivity data mining and hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.